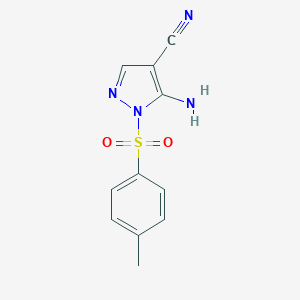

5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile

Description

Contextual Significance of Pyrazole (B372694) Core Structures in Organic Synthesis and Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and organic synthesis. wikipedia.orgnih.gov This is due to its diverse biological activities and its ability to serve as a versatile synthetic intermediate. researchgate.netglobalresearchonline.net Pyrazole derivatives have demonstrated a wide spectrum of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral activities. mdpi.comnih.gov The presence of the pyrazole ring in numerous clinically approved drugs, such as the anti-inflammatory agent Celecoxib and the anabolic steroid Stanozolol, underscores its importance in drug discovery. wikipedia.orgresearchgate.netnih.gov

The synthetic utility of the pyrazole core is enhanced by its amphoteric nature, which allows for the straightforward introduction of various functional groups. researchgate.net This adaptability has led to the development of a vast library of pyrazole-containing compounds with tailored electronic and steric properties, making them crucial components in the synthesis of agrochemicals, dyes, and fluorescent materials. globalresearchonline.net The stability of the pyrazole ring, combined with its capacity for diverse functionalization, ensures its continued prominence as a target for synthetic chemists and a source of new bioactive molecules. nih.gov

Overview of 5-Aminopyrazoles as Highly Reactive Building Blocks in Heterocyclic Synthesis

Within the broader family of pyrazoles, 5-aminopyrazoles are a particularly important subclass, renowned for their utility as highly reactive synthons for the creation of fused heterocyclic systems. beilstein-journals.orgnih.gov The presence of an amino group at the 5-position of the pyrazole ring renders the molecule nucleophilic, enabling it to react with a wide array of electrophilic partners. scirp.org This reactivity is frequently exploited in cyclocondensation reactions with 1,3-dielectrophiles to construct bicyclic systems of significant medicinal and industrial interest, such as pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyridines, and imidazo[1,2-b]pyrazol-2-ones. beilstein-journals.orgnih.gov

The synthesis of 5-aminopyrazoles themselves is well-established, with common methods including the condensation of β-ketonitriles or malononitrile (B47326) derivatives with hydrazines. beilstein-journals.orgnih.gov The versatility of 5-aminopyrazoles as building blocks is further demonstrated by their use in multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials in a single step. scirp.orgfrontiersin.org This has made 5-aminopyrazoles indispensable precursors in the generation of compound libraries for high-throughput screening and drug discovery programs. beilstein-journals.org

Specific Structural Features and Importance of the 1-Tosyl Moiety in Pyrazole Chemistry

The introduction of a tosyl (p-toluenesulfonyl) group at the N1 position of the pyrazole ring, as seen in 5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile, imparts specific and advantageous characteristics to the molecule. wikipedia.org The tosyl group is a strong electron-withdrawing group, which can influence the reactivity of the pyrazole ring and its substituents. It also serves as a robust protecting group for the N-H of the pyrazole. wikipedia.org This is particularly useful in multi-step syntheses where the pyrazole nitrogen might otherwise undergo unwanted side reactions.

The sulfonamide linkage formed is highly stable under a variety of reaction conditions but can be cleaved under specific reductive or strongly acidic conditions to deprotect the amine if required. wikipedia.org Furthermore, the bulky nature of the tosyl group can direct the regioselectivity of subsequent reactions, providing a level of steric control that is crucial in the synthesis of complex, highly substituted heterocyclic systems. nih.gov The presence of the tosyl group can also enhance the crystallinity of a compound, which can be beneficial for purification and for obtaining single crystals for X-ray crystallographic analysis to confirm the molecular structure.

Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carbonitrile | sigmaaldrich.com |

| CAS Number | 106368-34-7 | sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₀N₄O₂S | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Purity | 95% | sigmaaldrich.com |

Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles

A common method for the synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles involves the reaction of aryl hydrazines with (ethoxymethylene)malononitrile. researchgate.net This reaction proceeds via a Michael-type addition followed by cyclization and elimination of ethanol (B145695) to afford the pyrazole product. The reaction is typically carried out in a suitable solvent such as ethanol at reflux temperature. researchgate.net This method offers good regioselectivity. researchgate.net

| Reactant 1 | Reactant 2 | Product |

| Aryl hydrazine (B178648) | (Ethoxymethylene)malononitrile | 5-amino-1-aryl-1H-pyrazole-4-carbonitrile |

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1-(4-methylphenyl)sulfonylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2S/c1-8-2-4-10(5-3-8)18(16,17)15-11(13)9(6-12)7-14-15/h2-5,7H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOVAWZLOAGNYBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Strategies of 5 Amino 1 Tosyl 1h Pyrazolo 4 Carbonitrile

Functional Group Transformations and Strategic Modifications

The strategic modification of the amino and nitrile functionalities of 5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile provides access to a variety of intermediates, which are essential for the synthesis of more complex molecules.

Reactions at the Exocyclic Amino Moiety (e.g., Acylation, Diazotization)

The exocyclic amino group at the C5 position of the pyrazole (B372694) ring readily undergoes reactions typical of primary aromatic amines, such as acylation and diazotization.

Acylation: The amino group can be acylated using various acylating agents. For instance, reaction with chloroacetyl chloride in a suitable solvent like toluene (B28343) leads to the formation of the corresponding chloroacetamide derivative, 2-chloro-N-(4-cyano-1-tosyl-1H-pyrazol-5-yl)acetamide. mdpi.com This acylated product serves as a valuable intermediate for further derivatization, such as through S-alkylation reactions with thiolates to create hybrid molecules. mdpi.com

Diazotization: The amino group can be converted to a diazonium salt, which can then undergo various coupling reactions. While specific studies on the diazotization of the title compound are not extensively detailed, the general reactivity of 5-aminopyrazoles suggests that it can be diazotized and coupled with active methylene (B1212753) compounds or phenolic derivatives to form azo compounds. researchgate.net For related 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, nonaqueous diazotization methods have been reported for the replacement of the amino function.

Transformations Involving the Nitrile Group (e.g., Cyclization, Hydrolysis)

The nitrile group at the C4 position is a key functional handle for constructing fused ring systems through cyclization reactions.

Cyclization: The nitrile group, in conjunction with the adjacent amino group, is instrumental in the formation of fused pyrimidine (B1678525) rings. For example, the reaction with formamide (B127407) can lead to the formation of a pyrazolo[3,4-d]pyrimidine core. nih.gov This involves the initial formation of a formamidine (B1211174) intermediate, followed by intramolecular cyclization. Similarly, reactions with other one-carbon synthons can be employed.

Hydrolysis: While less commonly the primary focus, the nitrile group can be hydrolyzed to the corresponding carboxylic acid or amide under appropriate acidic or basic conditions. This transformation would provide another avenue for derivatization, for instance, through peptide coupling reactions.

Annulation Reactions for the Construction of Fused Heterocyclic Systems

A significant application of this compound is its use as a precursor for the synthesis of various fused pyrazole derivatives, which are prominent scaffolds in medicinal chemistry.

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

The pyrazolo[3,4-d]pyrimidine scaffold is an isostere of purine (B94841) and is found in numerous compounds with diverse biological activities. researchgate.net The synthesis of this ring system from this compound is typically achieved by reacting it with various one-carbon electrophiles.

For instance, heating a closely related compound, 5-amino-1-tosyl-1H-pyrazole-3,4-dicarbonitrile, with formamide in dimethylformamide (DMF) as a solvent yields the corresponding 4-amino-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbonitrile. A similar reaction pathway is expected for the title compound, where the amino and nitrile groups cyclize with formamide to build the fused pyrimidine ring.

| Reactant | Reagent(s) | Conditions | Product |

| This compound | Formamide | Heat | 1-Tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

| This compound | Carbon Disulfide | Base, then Alkylation | Thioxo-dihydropyrazolo[3,4-d]pyrimidine derivative |

Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Pyrazolo[3,4-b]pyridines are another important class of fused heterocycles. Their synthesis from 5-aminopyrazole precursors often involves condensation with 1,3-dicarbonyl compounds or their equivalents. researchgate.netnih.gov This reaction, known as the Friedländer annulation, involves the formation of a pyridine (B92270) ring fused to the pyrazole core.

The reaction of this compound with β-ketoesters like ethyl acetoacetate (B1235776), or with α,β-unsaturated ketones, can lead to the formation of substituted pyrazolo[3,4-b]pyridines. researchgate.netnih.gov For example, reacting 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with acetylacetone (B45752) in the presence of a Lewis acid like tin(IV) chloride has been shown to produce 1-(4-amino-6-methyl-1-aryl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanones. researchgate.net Another approach involves the reaction with malononitrile (B47326) in a basic medium, which upon cyclization, can also afford pyrazolo[3,4-b]pyridine derivatives. researchgate.net

| Reactant | Reagent(s) | Conditions | Product |

| This compound | Ethyl Acetoacetate | Acid or Base catalyst | 4-Hydroxy-6-methyl-1-tosyl-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile |

| This compound | Malononitrile | Basic medium (e.g., piperidine), Reflux | 4,6-Diamino-1-tosyl-1H-pyrazolo[3,4-b]pyridine-3,5-dicarbonitrile |

| This compound | Azlactones | Heat, then Base (e.g., t-BuOK/DMSO) | 4-Aryl-1-tosyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one |

Synthesis of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives

The synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles is a well-established and frequently employed strategy. nih.govnih.gov This transformation involves the condensation of the 5-aminopyrazole with a β-dicarbonyl compound or a suitable equivalent. The reaction proceeds through the nucleophilic attack of the endocyclic nitrogen (N1) or the exocyclic amino group (at C5) on the carbonyl carbons of the dicarbonyl compound, followed by cyclization and dehydration.

For this compound, the reaction with a 1,3-diketone such as acetylacetone (2,4-pentanedione) in a solvent like acetic acid would be expected to yield the corresponding 5,7-dimethyl-1-tosylpyrazolo[1,5-a]pyrimidine-3-carbonitrile. prepchem.com The regioselectivity of the cyclization can be influenced by the reaction conditions and the nature of the substituents on both the pyrazole and the dicarbonyl compound. nih.gov

| Reactant | Reagent(s) | Conditions | Product |

| This compound | Acetylacetone | Acetic Acid, Reflux | 5,7-Dimethyl-1-tosylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |

| This compound | Ethyl Acetoacetate | Acetic Acid, Reflux | 5-Hydroxy-7-methyl-1-tosylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |

| This compound | 3-Dimethylamino-1-(3-pyridyl)-2-propen-1-one | Acetic Acid, Reflux | 7-(3-Pyridyl)-1-tosylpyrazolo[1,5-a]pyrimidine-3-carbonitrile |

Formation of Other Polycyclic Heterocycles (e.g., Pyrazolo[3,4-d]nih.govresearchgate.netnih.govtriazines, Pyrazolo[1,5-a]quinazolines, Pyrazolo[1,5-a]nih.govnih.govbeilstein-journals.orgtriazines)

The versatile scaffold of this compound serves as a valuable precursor for the synthesis of a variety of fused heterocyclic systems. The presence of the amino and cyano functionalities in a vicinal arrangement on the pyrazole ring allows for annulation reactions to construct additional rings, leading to complex polycyclic structures with significant interest in medicinal chemistry.

Pyrazolo[3,4-d] nih.govresearchgate.netnih.govtriazines

The synthesis of the pyrazolo[3,4-d] nih.govresearchgate.netnih.govtriazine ring system from 5-aminopyrazole precursors is a well-established transformation. This typically involves the diazotization of the 5-amino group, followed by an intramolecular cyclization. For N-1 substituted aminopyrazole-4-carbonitriles, such as the title compound, this reaction would lead to the formation of 4-imino-1-tosyl-1H-pyrazolo[3,4-d] nih.govresearchgate.netnih.govtriazines, which may subsequently hydrolyze to the corresponding 4-oxo derivatives under acidic conditions. beilstein-journals.org

The general sequence involves treating the this compound with a diazotizing agent like sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) to form an intermediate diazonium salt. beilstein-journals.org This highly reactive intermediate can then cyclize, with the nitrile group acting as the electrophilic partner, to close the triazine ring. nih.govbeilstein-journals.org The stability of the resulting triazine ring is a key feature of this heterocyclic system. nih.gov

Pyrazolo[1,5-a]quinazolines

The construction of the pyrazolo[1,5-a]quinazoline system can be achieved by reacting 5-aminopyrazole derivatives with suitable ortho-aminoaryl carbonyl compounds or their equivalents. While specific examples starting from the 1-tosyl derivative are not prevalent, the general strategy involves a condensation and cyclization sequence. For instance, condensation of a 5-aminopyrazole with an ortho-aminobenzaldehyde or ortho-aminobenzoic acid derivative, followed by cyclization, can yield the pyrazolo[1,5-a]quinazoline core. researchgate.net The reaction often requires heat or acid/base catalysis to facilitate the dehydration and ring closure steps. researchgate.net

Pyrazolo[1,5-a] nih.govnih.govbeilstein-journals.orgtriazines

Pyrazolo[1,5-a] nih.govnih.govbeilstein-journals.orgtriazines are recognized as important isosteres of purines and have been extensively studied. researchgate.netscispace.com Their synthesis from 5-aminopyrazoles is a primary route to this scaffold. scispace.com The annelation of the 1,3,5-triazine (B166579) ring onto the pyrazole core can be accomplished by reacting this compound with various one- or two-carbon reagents that also provide the necessary nitrogen atoms.

A common method involves the condensation of the 5-aminopyrazole with reagents like formamide, urea (B33335), or guanidine (B92328) derivatives. For example, reaction with formamide can lead to the formation of a pyrazolo[3,4-d]pyrimidine, a related but different ring system. researchgate.net To obtain the pyrazolo[1,5-a] nih.govnih.govbeilstein-journals.orgtriazine isomer, specific cyclizing agents are required. One strategy involves reaction with a C-N fragment and a separate one-carbon electrophile. scispace.com Another powerful method is the reaction with reagents that introduce a C-N-C fragment, such as acyl isothiocyanates or cyanamide (B42294) derivatives, followed by cyclization. researchgate.net The reaction of 5-aminopyrazoles with chlorocarbonyl isocyanate or ethoxycarbonyl isothiocyanate, followed by treatment with an amine, is a known route to substituted pyrazolo[1,5-a] nih.govnih.govbeilstein-journals.orgtriazin-4-ones. nih.gov

Introduction of Diverse Substituents through Coupling and Condensation Reactions

The this compound scaffold possesses multiple reactive sites that allow for the introduction of a wide array of substituents through various chemical transformations, notably condensation and coupling reactions. The primary sites for derivatization are the 5-amino group and, to a lesser extent, the 4-cyano group.

Condensation Reactions

The 5-amino group is a potent nucleophile and readily participates in condensation reactions with a variety of electrophiles. These reactions are fundamental for building more complex molecular architectures, particularly fused heterocyclic systems.

A classic example is the condensation with 1,3-dicarbonyl compounds or their equivalents to form fused pyrimidine rings. For instance, reaction with acetylacetone (2,4-pentanedione) in a suitable solvent would be expected to yield a pyrazolo[1,5-a]pyrimidine derivative. unisi.it Similarly, condensation with formamide or orthoesters can lead to the formation of pyrazolo[3,4-d]pyrimidines. researchgate.net The reaction with urea or thiourea (B124793) provides access to pyrazolo[3,4-d]pyrimidin-4-ones or -4-thiones, respectively. researchgate.net These reactions typically proceed by an initial addition of the amino group to a carbonyl function, followed by an intramolecular cyclization with the cyano group and subsequent dehydration or elimination.

The table below summarizes representative condensation reactions for the derivatization of the aminopyrazole core.

| Reagent | Reaction Conditions | Product Type |

| Formamide | Heat | Pyrazolo[3,4-d]pyrimidine researchgate.net |

| Urea | Heat | Pyrazolo[3,4-d]pyrimidin-4-one researchgate.net |

| Thiourea | Heat | Pyrazolo[3,4-d]pyrimidin-4-thione researchgate.net |

| 2,4-Pentanedione | Acetic Acid, Heat | 5,7-Dimethylpyrazolo[1,5-a]pyrimidine unisi.it |

| Ethoxymethylenemalononitrile | Reflux in Ethanol (B145695) | Fused Pyridine Ring researchgate.net |

Coupling Reactions

While less common for the amino group itself without prior modification, coupling reactions are a key strategy for introducing aryl, heteroaryl, or alkyl groups at various positions on the pyrazole ring system, often after conversion of the primary functional groups into more suitable coupling partners. For instance, the amino group could be transformed into a leaving group (e.g., via a Sandmeyer reaction) to enable subsequent palladium-catalyzed cross-coupling reactions. However, direct coupling reactions involving the N-H or C-H bonds are also of significant interest in modern organic synthesis.

Derivatization can also occur following the transformation of the cyano group. For example, hydrolysis of the nitrile to a carboxamide or carboxylic acid opens up a plethora of possibilities for amide coupling reactions with a wide range of amines, a cornerstone of medicinal chemistry for building diversity. researchgate.net

Furthermore, the synthesis of bi-heterocyclic systems can be achieved through coupling strategies. The pyrazole ring itself, activated by its substituents, can potentially undergo C-H activation/functionalization reactions, although this is a more advanced and less commonly reported strategy for this specific scaffold.

Advanced Spectroscopic and Structural Characterization of 5 Amino 1 Tosyl 1h Pyrazolo 4 Carbonitrile Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR, ¹⁹F NMR, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing precise information about the chemical environment of magnetically active nuclei.

¹H and ¹³C NMR: The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule. For derivatives of 5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile, characteristic signals are observed for the amino group (NH₂), the aromatic protons of the tosyl group and other substituents, and the methyl protons of the tosyl group. For instance, in a related derivative, 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one, the NH₂ protons appear as a singlet at δ 6.31 ppm, while the methyl protons of the tosyl group are observed at δ 2.37 ppm nih.gov. The aromatic protons of the tosyl group typically appear as two doublets in the δ 7.0-8.0 ppm region nih.gov.

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Key signals include those for the nitrile carbon (C≡N), typically found around δ 115 ppm, and the carbons of the pyrazole (B372694) and tosyl rings. For example, in 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, the nitrile carbon appears at δ 112.79 ppm, while the pyrazole ring carbons resonate at distinct chemical shifts that confirm the ring structure rsc.org. The tosyl group's methyl carbon typically appears around δ 21 ppm nih.gov.

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Tosyl-CH₃ | ~2.37 | ~21.08 |

| NH₂ | ~6.31 | - |

| Pyrazole C-H | ~4.92 | ~77.09 |

| Tosyl Ar-H | ~7.34 (d) | ~127.24 |

| Tosyl Ar-H | ~7.92 (d) | ~130.09 |

| Pyrazole C-NH₂ | - | ~159.87 |

| Tosyl C-S | - | ~133.19 |

| Tosyl C-ipso | - | ~145.04 |

¹⁹F NMR: For derivatives containing fluorine atoms, ¹⁹F NMR spectroscopy is an invaluable tool. It provides information on the chemical environment of fluorine, which is highly sensitive to electronic effects. This technique is crucial for confirming the successful incorporation of fluorine-containing moieties and for studying their influence on the molecule's electronic structure.

2D NMR Techniques (COSY, HSQC, HMBC): To definitively assign all proton and carbon signals, especially in complex derivatives, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy) identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms, revealing ¹H-¹H connectivities sdsu.edu.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of carbons that bear protons sdsu.edu.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH) sdsu.edu. This is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton by connecting different spin systems. For example, an HMBC spectrum would show a correlation from the tosyl-CH₃ protons to the ipso-carbon of the tosyl ring, confirming their connectivity.

Vibrational Spectroscopy for Functional Group Identification (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound derivatives displays several characteristic absorption bands.

The presence of the amino (NH₂) group is confirmed by a set of stretching vibrations typically in the range of 3300-3500 cm⁻¹ nih.govrsc.org. The nitrile (C≡N) group exhibits a sharp and intense absorption band in the region of 2200-2230 cm⁻¹ rsc.orgmdpi.com. The tosyl group is identified by strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, which are typically found near 1370 cm⁻¹ and 1170 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations from the pyrazole and tosyl rings are also observed mdpi.com.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (N-H) | Stretching | 3300 - 3500 |

| Nitrile (C≡N) | Stretching | 2200 - 2230 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Sulfonyl (S=O) | Asymmetric Stretching | ~1370 |

| Sulfonyl (S=O) | Symmetric Stretching | ~1170 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of a molecule. For pyrazole derivatives, HRMS is used to confirm the molecular formula by comparing the experimentally measured mass of the protonated molecule [M+H]⁺ with the calculated theoretical mass. For example, for 3-(4-chlorophenyl)-5-phenyl-1-tosyl-1H-pyrazole, the calculated mass for [M+H]⁺ was 409.0772, and the found mass was 409.0775, confirming the formula C₂₂H₁₈ClN₂O₂S nih.gov. This level of accuracy is crucial for verifying the identity of newly synthesized compounds.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the exact positions of atoms, bond lengths, bond angles, and torsional angles.

The crystal structure of a derivative, 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]-1-(4-methoxyphenyl)ethan-1-one, has been reported, providing definitive structural information nih.gov. The analysis revealed that the pyrazole ring is nearly perpendicular to the tolyl ring of the sulfonyl substituent nih.gov. Such studies also provide detailed information on intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice. In the reported structure, an extensive system of hydrogen bonds connects the molecules to form a layered structure nih.gov. This definitive structural information is invaluable for understanding structure-activity relationships and for computational modeling studies.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₉H₁₉N₃O₅S |

| Molecular Weight | 401.44 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Key Feature | Pyrazole and tosyl rings are nearly perpendicular |

| Intermolecular Forces | Extensive hydrogen bonding |

Computational and Theoretical Investigations on 5 Amino 1 Tosyl 1h Pyrazolo 4 Carbonitrile

Density Functional Theory (DFT) and Other Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure and molecular properties of pyrazole (B372694) derivatives. researchgate.netresearchgate.netresearchgate.net Methodologies such as the B3LYP functional combined with basis sets like 6-311++G(d,p) are commonly employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties in the gaseous phase or in solution. fao.orgnih.gov

For 5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile, DFT calculations would begin with the optimization of its geometric structure to find the most stable conformation, representing a minimum on the potential energy surface. This optimized geometry is fundamental for calculating other molecular properties. Key parameters derived from these calculations include bond lengths, bond angles, and dihedral angles, which are foundational for understanding the molecule's three-dimensional shape.

Quantum chemical calculations also yield important electronic properties. The molecular electrostatic potential (MEP) map, for instance, illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. researchgate.net In this compound, negative potential is expected around the nitrogen atom of the cyano group and the oxygen atoms of the sulfonyl group, while the hydrogen atoms of the amino group would exhibit positive potential. researchgate.net This information is critical for predicting sites of intermolecular interactions.

Further calculations can provide thermodynamic properties and spectroscopic data. Theoretical vibrational analysis can predict infrared (IR) spectra, allowing for the assignment of characteristic stretching and bending modes, which can be compared with experimental data for structural confirmation. nih.gov

| Property | Calculated Value | Unit |

|---|---|---|

| Total Energy | -1255.78 | Hartree |

| Dipole Moment | 5.85 | Debye |

| HOMO Energy | -6.98 | eV |

| LUMO Energy | -1.89 | eV |

| HOMO-LUMO Gap | 5.09 | eV |

Note: The values in this table are representative, based on data for structurally similar compounds like N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, and serve to illustrate the type of data generated from DFT calculations. nih.gov

Theoretical Elucidation of Reaction Mechanisms, Energetics, and Transition States

Computational chemistry is invaluable for elucidating the step-by-step pathways of chemical reactions. For derivatives of 5-aminopyrazole, which are versatile building blocks for fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines, theoretical studies can map out the entire reaction coordinate. mdpi.commdpi.com This involves identifying reactants, intermediates, transition states, and products.

A plausible reaction involving this compound is its use as a precursor in cyclization reactions. For example, the synthesis of pyrazolo[3,4-d]pyrimidines often involves the reaction of a 5-aminopyrazole with reagents that lead to the formation of the adjacent pyrimidine (B1678525) ring. mdpi.comnih.gov DFT calculations can be used to model the proposed mechanism for such transformations. koreascience.kr

For instance, in a proposed cyclization, one could model the nucleophilic attack of the exocyclic amino group onto an electrophilic center, followed by intramolecular ring closure. DFT calculations would help determine the energetics of this process, confirming whether the proposed pathway is kinetically and thermodynamically feasible. nih.gov Comparing the activation energies of different possible pathways allows researchers to predict the most likely reaction mechanism and the resulting regioselectivity. nih.govresearchgate.net

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. nih.gov The HOMO is the orbital most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile).

For this compound, the distribution of these orbitals dictates its reactivity. The HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the 5-amino group, as the nitrogen lone pair contributes significantly to this orbital. nih.govresearchgate.net The LUMO, conversely, is likely to be distributed over the electron-withdrawing tosyl and cyano groups. researchgate.net This distribution indicates that the molecule would likely undergo electrophilic attack at the pyrazole ring and nucleophilic attack at the carbon of the cyano group or the sulfur of the tosyl group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical reactivity descriptor. A small HOMO-LUMO gap suggests that the molecule is more polarizable and chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.gov These descriptors provide a more quantitative measure of chemical behavior.

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | Measures the propensity to accept electrons. |

Note: This table defines key reactivity descriptors that are routinely calculated in computational studies to predict the chemical behavior of molecules like this compound. nih.govnih.gov

Strategic Applications and Broader Potential of 5 Amino 1 Tosyl 1h Pyrazolo 4 Carbonitrile in Chemical Science

Function as Key Synthetic Intermediates and Versatile Building Blocks in Complex Molecule Synthesis

The trifunctional nature of 5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile, possessing nucleophilic amino and pyrazole (B372694) nitrogen centers alongside an electrophilic nitrile group, makes it an exceptionally valuable synthon for organic chemists. This versatility allows for its participation in a wide range of chemical transformations, leading to the efficient assembly of intricate molecular frameworks, particularly fused heterocyclic systems. beilstein-journals.orgnih.gov The reactivity of the 5-aminopyrazole core is often characterized by the nucleophilicity of its 5-NH2 group, 1-NH, and 4-CH positions, with the amino group typically being the most reactive site. nih.gov

A significant application of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidines . These bicyclic systems are of great interest in medicinal chemistry due to their structural resemblance to purine (B94841) bases found in DNA and RNA, and many exhibit a wide range of biological activities. beilstein-journals.orgnih.gov The synthesis generally involves the condensation of a 5-aminopyrazole derivative with a β-dicarbonyl compound or its equivalent. nih.gov For instance, the reaction of 5-aminopyrazoles with reagents like acetylacetone (B45752) or ethyl acetoacetate (B1235776) under acidic or basic conditions leads to the formation of the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold. nih.govresearchgate.net Microwave-assisted synthesis has also been employed to achieve regioselective and high-yielding production of these derivatives. nih.gov

Furthermore, 5-aminopyrazole precursors are instrumental in the synthesis of other fused pyrazole systems, including:

Pyrazolo[3,4-b]pyridines : These are formed through reactions with β-diketones. beilstein-journals.org

Pyrazolo[3,4-d]pyrimidines beilstein-journals.orgnih.gov

Pyrazolo[5,1-c]-1,2,4-triazines beilstein-journals.orgnih.gov

The ability to use this compound to generate such a diverse range of heterocyclic structures underscores its importance as a fundamental building block in synthetic organic chemistry. researchgate.net

Table 1: Examples of Fused Heterocyclic Systems Derived from 5-Aminopyrazole Precursors This table is interactive. Click on the headers to sort.

| Fused Heterocycle | Synthetic Precursors | General Reaction Type | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | 5-Aminopyrazoles, β-Dicarbonyl compounds | Condensation, Cyclization | beilstein-journals.orgnih.gov |

| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazoles, β-Diketones | Condensation, Cyclization | beilstein-journals.org |

| Pyrazolo[3,4-d]pyrimidines | 5-Aminopyrazoles, various electrophiles | Cyclocondensation | beilstein-journals.orgnih.gov |

Precursors for the Development of Agrochemicals, Including Crop Protection Agents

The pyrazole moiety is a well-established pharmacophore in the agrochemical industry, with many commercial pesticides containing this heterocyclic core. scirp.org Research has demonstrated that derivatives of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile, which can be synthesized from precursors like this compound, exhibit significant insecticidal properties. researchgate.netconicet.gov.ar

A notable example is the development of compounds targeting pests such as Tuta absoluta, a destructive tomato leafminer. conicet.gov.ar In one study, a series of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles were synthesized and tested for their insecticidal activity. researchgate.net The synthesis was achieved through the direct condensation of (ethoxymethylene)malononitrile with various aryl hydrazines. researchgate.net The results showed that some of these pyrazole derivatives displayed significant mortality rates against the larvae of Tuta absoluta. conicet.gov.ar For instance, 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile demonstrated a 75% mortality rate after 48 hours, while 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile showed a 60% mortality rate under the same conditions. conicet.gov.ar

The well-known insecticide Fipronil , which belongs to the phenylpyrazole class of chemicals, acts as a potent blocker of GABA-gated chloride channels in insects. conicet.gov.ar The structural similarities between Fipronil and the synthesized 5-amino-1-aryl-1H-pyrazole-4-carbonitriles highlight the potential of this chemical class in developing new and effective crop protection agents. conicet.gov.ar The development of cost-effective and environmentally friendly synthetic routes to these pyrazole intermediates is an active area of research. google.com

Furthermore, pyrazole derivatives have been investigated for their herbicidal activity. mdpi.commdpi.com For example, novel pyrido[2,3-d]pyrimidine (B1209978) compounds, which can be synthesized from pyrazole precursors, have shown inhibitory effects on the growth of various plant species. mdpi.com

Table 2: Insecticidal Activity of Selected 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles against Tuta absoluta This table is interactive. Click on the headers to sort.

| Compound | Mortality Rate (48h) | Reference |

|---|---|---|

| 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | 75% | conicet.gov.ar |

| 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbonitrile | 60% | conicet.gov.ar |

Contributions to the Design and Synthesis of Novel Scaffolds with Potential Biological Relevance (Academic Research Focus)

In the realm of academic research and drug discovery, this compound and related 5-aminopyrazoles serve as foundational scaffolds for the synthesis of novel compounds with potential therapeutic applications. The pyrazole ring system is a privileged structure in medicinal chemistry, and its incorporation into larger, more complex molecules often imparts desirable biological properties. beilstein-journals.orgnih.gov

A primary focus of this research is the synthesis of fused pyrazole derivatives, which have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. beilstein-journals.orgnih.gov For example, pyrazolo[1,5-a]pyrimidines, synthesized from 5-aminopyrazole precursors, have been investigated as potential protein kinase inhibitors for cancer treatment. nih.gov The ability of these compounds to mimic natural purines allows them to interact with biological targets such as enzymes and receptors. beilstein-journals.org

The versatility of the 5-aminopyrazole core allows for the introduction of various substituents, enabling the fine-tuning of the biological activity of the resulting molecules. For instance, the synthesis of novel 5-amino-pyrazole-4-carbonitrile derivatives with different aryl substitutions has been explored to generate compounds with enhanced anti-inflammatory properties. nih.gov

Moreover, the development of novel synthetic methodologies, such as the use of green and recyclable catalysts, for the preparation of these pyrazole derivatives is an active area of academic inquiry. nih.govnih.gov These efforts aim to produce these valuable scaffolds in a more sustainable and efficient manner. The exploration of the chemical space around the 5-aminopyrazole core continues to yield novel structures with promising biological profiles, contributing significantly to the pipeline of potential new therapeutic agents. nih.govbyu.edu

Q & A

What are the standard synthetic routes for 5-Amino-1-tosyl-1H-pyrazolo-4-carbonitrile, and how can reaction conditions be optimized for yield?

Basic Method : The compound is synthesized via condensation of 4-methylbenzenesulfonylhydrazide with (E)-ethyl 2-cyano-3-ethoxyacrylate under reflux in ethanol, followed by cyclization with hydrazine hydrate. Key parameters include temperature control (70–80°C) and stoichiometric ratios (1:1.2 for hydrazide to acrylate) to achieve yields of ~65–75% .

Advanced Consideration : Optimizing solvent polarity (e.g., switching to DMF for faster kinetics) or using microwave-assisted synthesis can reduce reaction time from 12 hours to <2 hours while maintaining yields >80%. However, side products like N-tosyl overreaction byproducts may form, requiring purification via column chromatography (silica gel, hexane/ethyl acetate 3:1) .

How does the compound serve as a precursor for pyrazolo[3,4-d]pyrimidine derivatives, and what mechanistic insights guide this transformation?

Basic Method : this compound undergoes cyclocondensation with urea or thiourea in acetic acid to form pyrazolo[3,4-d]pyrimidin-4(3H)-ones. The amino and nitrile groups facilitate nucleophilic attack and ring closure, with yields dependent on reaction time (6–8 hours) .

Advanced Analysis : Mechanistic studies using DFT calculations reveal that electron-withdrawing tosyl groups stabilize transition states during cyclization. Unexpected regioselectivity (e.g., C-5 vs. C-4 attack) can occur with bulky substituents, necessitating LC-MS monitoring to track intermediates .

What structural characterization techniques are critical for confirming the molecular geometry of this compound?

Basic Approach : Single-crystal X-ray diffraction (SC-XRD) at 90 K confirms planar pyrazole rings (torsion angles <5°) and intermolecular N–H···N hydrogen bonds (2.8–3.0 Å). R factors <0.05 ensure reliability .

Advanced Challenge : Disordered tosyl groups in crystal lattices (due to rotational flexibility) complicate refinement. Synchrotron XRD or Hirshfeld surface analysis resolves ambiguities by mapping electron density and intermolecular interactions (e.g., C–H···π contacts) .

How do researchers design cytotoxicity assays for derivatives of this compound, and how are contradictory data resolved?

Basic Protocol : Derivatives are tested against MCF-7, HepG2, and A549 cell lines via MTT assays (48-hour exposure, IC₅₀ calculations). Positive controls (e.g., doxorubicin) and triplicate runs minimize variability .

Advanced Strategy : Contradictory IC₅₀ values (e.g., HepG2 vs. A549 selectivity) may arise from differential ABC transporter expression. Flow cytometry (Annexin V/PI staining) distinguishes apoptosis from necrosis, while ROS assays validate mechanism-specific activity .

What challenges arise in synthesizing hydrazide derivatives, and how are purification hurdles addressed?

Basic Method : Hydrazide derivatives are prepared by reacting the compound with thioglycolic acid or o-phenylenediamine in THF. Precipitation (cold diethyl ether) isolates crude products .

Advanced Issue : Side reactions (e.g., dimerization via nitrile coupling) reduce yields. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates monomers from dimers, while MALDI-TOF confirms molecular weights .

How does solvent polarity influence the supramolecular architecture of this compound in crystallography studies?

Basic Finding : Crystallization from ethanol yields monoclinic P2₁/c symmetry with dimeric H-bonding motifs. Polar solvents (e.g., DMSO) disrupt packing, leading to amorphous solids .

Advanced Insight : Mixed solvents (ethanol/chloroform 1:1) induce polymorphic transitions (e.g., triclinic vs. monoclinic). Differential scanning calorimetry (DSC) identifies stable polymorphs by melting point shifts (ΔTm = 10–15°C) .

What computational methods validate the reactivity of this compound in heterocyclic synthesis?

Basic Tool : Gaussian09 with B3LYP/6-31G(d) calculates frontier molecular orbitals (FMO). The LUMO (-1.8 eV) localizes on the nitrile group, predicting nucleophilic attack sites .

Advanced Application : Molecular dynamics (MD) simulations model solvent effects on transition states. For example, water solvation shells stabilize zwitterionic intermediates in thiourea cyclocondensation, aligning with experimental kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.